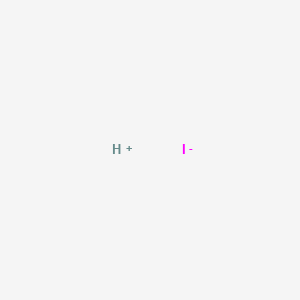

Hydron;iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroiodic acid, also known as hydriodic acid or HI, is a highly corrosive and strong acid that is commonly used in various chemical reactions. It is a colorless solution that is formed by dissolving hydrogen iodide gas in water. Hydroiodic acid is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. In Synthesis Method: Hydroiodic acid is produced by the reaction of iodine and hydrogen gas. The reaction is highly exothermic, and it produces a lot of heat. The reaction is carried out in the presence of a catalyst, which is usually red phosphorus. The reaction is as follows: I2 + H2 → 2HI The resulting solution of hydrogen iodide gas in water is then purified by distillation to obtain pure hydroiodic acid. Scientific Research Application: Hydroiodic acid is widely used in scientific research as a reagent. It is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is also used in the manufacturing of semiconductors and other electronic components. It is used in the production of high-purity iodine, which is used in medical imaging and other applications. Mechanism of Action: Hydroiodic acid is a strong acid, and it reacts with various substances by donating a proton. It is a reducing agent and can reduce various substances, including metals and metal oxides. Hydroiodic acid is also used as a source of iodine in various reactions. Biochemical and Physiological Effects: Hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It is toxic when ingested or inhaled and can cause respiratory problems. Hydroiodic acid can also cause eye and skin irritation. It is not used in pharmaceuticals due to its corrosive nature. Advantages and Limitations for Lab Experiments: Hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is readily available and relatively inexpensive. However, hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It requires careful handling and storage, and it should be used with caution. Future Directions: There are several future directions for research on hydroiodic acid. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of hydroiodic acid in the production of new materials and chemicals. Hydroiodic acid can also be used in the development of new medical imaging agents and other diagnostic tools. In conclusion, hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is highly corrosive and requires careful handling and storage. There are several future directions for research on hydroiodic acid, including the development of new synthesis methods and the application of hydroiodic acid in the production of new materials and chemicals.

科学的研究の応用

Biomedical Applications of Hydrophilic Polymers and Hydrogels : Hydrophilic polymers and hydrogels are central in nanotechnology research due to their "intelligent" properties. They are used in various biomedical and biological applications, such as scaffolds, nanoparticles, and thin films. These materials exhibit thermodynamic responses and are utilized in sensors, microarrays, and imaging, showing promising potential in therapeutic applications (Peppas et al., 2006).

Structural Design and Applications of Hydrogels : Hydrogels have been extensively used in biomedical fields, particularly in tissue engineering and cell scaffolding, drug and gene delivery, immunotherapies, and vaccines. Their biocompatibility, tunable rheology, mechanical properties, porosity, and hydrated molecular structure make them ideal for simulating local tissue microenvironments (Li et al., 2018).

Innovative Hydrogels with Enhanced Mechanical Properties : Some hydrogels have been developed with remarkable mechanical properties, including high stretchability and toughness, making them suitable for tissue engineering and other biomedical applications. These hydrogels combine ionically and covalently crosslinked networks and exhibit exceptional deformation and energy dissipation mechanisms (Sun et al., 2012).

Hydrogels in Biosensing Applications : Hydrogels play a significant role in biosensing, where they are used for immobilizing biomolecules, functioning as responsive materials in wearable devices, and serving as functional materials in bioanalytical assays. The last decade has seen significant progress in developing new hydrogel types for such applications (Herrmann et al., 2021).

Hydrogels for Limbal Stem Cell Deficiency Treatment : Hydrogels are explored as potential treatments for corneal blindness caused by limbal stem cell deficiency (LSCD). They offer advantages like biocompatibility, inertness, and a biodegradable structure, which can be manipulated to alter their mechanical and physical properties (Wright et al., 2013).

特性

CAS番号 |

17144-19-3 |

|---|---|

製品名 |

Hydron;iodide |

分子式 |

I2 HI |

分子量 |

127.9124 g/mol |

IUPAC名 |

hydron;iodide |

InChI |

InChI=1S/HI/h1H |

InChIキー |

XMBWDFGMSWQBCA-UHFFFAOYSA-N |

SMILES |

[H+].[I-] |

正規SMILES |

[H+].[I-] |

沸点 |

-35.1 °C at 760 mm Hg 184 °C -35.5 °C |

Color/Form |

Colorless gas; fumes in moist ai |

密度 |

5.66 g/L at 0 °C; 5.23 g/L at 25 °C Relative density (water = 1): 4.9 |

melting_point |

-50.8 °C 114 °C |

その他のCAS番号 |

10034-85-2 17144-19-3 7553-56-2 |

物理的記述 |

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue. Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket. Liquid Solid BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR. COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |

ピクトグラム |

Corrosive |

賞味期限 |

DECOMP BY LIGHT; FUMES IN MOIST AIR |

溶解性 |

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C Solubility in water, g/100ml at 20 °C: 0.03 Solubility in water, g/100ml at 20 °C: 42 (good) |

同義語 |

hydriodic acid hydroiodic acid |

蒸気密度 |

4.4 (Air = 1) Relative vapor density (air = 1): 8.8 Relative vapor density (air = 1): 4.4 |

蒸気圧 |

5,938 mm Hg at 25 °C Vapor pressure, kPa at 25 °C: 0.04 Vapor pressure, kPa at ? °C: 733 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)